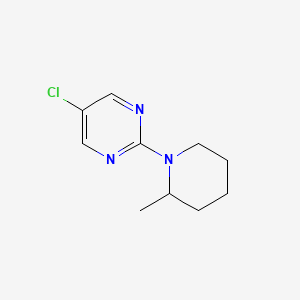

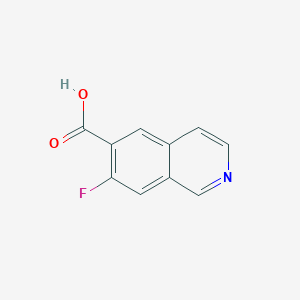

5-Chloro-2-(2-methylpiperidin-1-yl)pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Chloro-2-(2-methylpiperidin-1-yl)pyrimidine is an organic molecule that belongs to the class of trifluoromethylated molecules. It is a halogenated derivative of pyrimidine and has a molecular formula of C4H2ClIN2 . This compound can be catalyzed with copper, which is responsible for its unique reactivity .

Synthesis Analysis

The synthesis of this molecule has been shown to be efficient in organic chemistry . A flask was charged with 57% HI (48 ml) and then cooled to 0°C in an ice-salt mixture. Dichloropyrimidine (6 g) was added to the mixture. After 4h, the obtained yellow suspension was treated carefully with K2CO3 solution (32 g, 60 ml), and the pale yellow solid was collected by filtration. The solid was washed with water and dried to give compound 5-Chloro-2-iodopyrimidine .Chemical Reactions Analysis

Pyrimidines, including 5-Chloro-2-(2-methylpiperidin-1-yl)pyrimidine, display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . The synthesis of numerous pyrimidine analogs has been reported by the regioselective reaction of carbonyl compounds (esters, aldehydes, and ketones) with amidines in the presence (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) and an in situ prepared recyclable iron (II)-complex .Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Chloro-2-(2-methylpiperidin-1-yl)pyrimidine include a boiling point of 316.6±34.0 °C, a density of 2.187±0.06 g/cm3, and a pKa of -2.56±0.22 . It is slightly soluble in water and sensitive to light .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Application Summary

“5-Chloro-2-(2-methylpiperidin-1-yl)pyrimidine” is a powerful chemical compound utilized in diverse scientific investigations. Its multifaceted nature enables extensive research applications, revolutionizing the field with its unique properties and potential breakthroughs.

Methods of Application

This compound is used in the design of privileged structures in medicinal chemistry . To prepare libraries of novel heterocyclic compounds with potential biological activities, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized .

Catalysts in Chemical Reactions

Application Summary

“5-Chloro-2-(2-methylpiperidin-1-yl)pyrimidine” is used as a catalyst in various chemical reactions . Catalysts are substances that increase the rate of a chemical reaction by reducing the energy barrier for the reaction to occur .

Methods of Application

This compound is used in the synthesis of other chemical compounds. It is added to the reaction mixture, where it participates in the reaction but is not consumed .

Results or Outcomes

The use of “5-Chloro-2-(2-methylpiperidin-1-yl)pyrimidine” as a catalyst can lead to more efficient chemical reactions, with higher yields and fewer by-products .

Inhibition of CDK2 in Cancer Treatment

Application Summary

“5-Chloro-2-(2-methylpiperidin-1-yl)pyrimidine” has been used in the synthesis of novel CDK2 inhibitors, which are potential cancer treatments .

Methods of Application

A new set of small molecules featuring the privileged pyrazolo [3,4- d ]pyrimidine and pyrazolo [4,3- e ] [1,2,4]triazolo [1,5- c ]pyrimidine scaffolds were designed and synthesized as novel CDK2 targeting compounds .

Results or Outcomes

Most of the prepared compounds significantly inhibited the growth of the three examined cell lines . Compounds 14, 13 and 15 revealed the most significant inhibitory activity with IC50 values of 0.057 ± 0.003, 0.081 ± 0.004 and 0.119 ± 0.007 μM, respectively compared to sorafenib (0.184 ± 0.01 μM) . Compound 14 displayed potent dual activity against the examined cell lines and CDK2 .

CombiPhos Catalysts

Application Summary

“5-Chloro-2-(2-methylpiperidin-1-yl)pyrimidine” is used in the production of CombiPhos Catalysts . These catalysts are used in a variety of chemical reactions, including those in the pharmaceutical and petrochemical industries .

Methods of Application

The compound is used in the synthesis of the catalysts. The exact procedures and parameters can vary depending on the specific reaction that the catalyst is being used for .

Results or Outcomes

The use of these catalysts can improve the efficiency of chemical reactions, leading to higher yields and fewer by-products .

Synthesis of Pyridine Derivatives

Application Summary

“5-Chloro-2-(2-methylpiperidin-1-yl)pyrimidine” is used in the synthesis of pyridine derivatives . These compounds have a wide range of applications, including in the development of new pharmaceuticals .

Methods of Application

The compound is used as a starting material in the synthesis of the pyridine derivatives. The exact procedures and parameters can vary depending on the specific derivative being synthesized .

Results or Outcomes

The synthesis of these derivatives can lead to the development of new drugs with potential therapeutic applications .

Safety And Hazards

The safety data sheet for a similar compound, 2-Chloro-5-methylpyrimidine, indicates that it is a combustible liquid that causes skin and eye irritation. It is harmful if swallowed or in contact with skin . It is recommended to wash thoroughly after handling, avoid eating, drinking, or smoking when using this product, and wear protective gloves/clothing/eye/face protection .

Eigenschaften

IUPAC Name |

5-chloro-2-(2-methylpiperidin-1-yl)pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClN3/c1-8-4-2-3-5-14(8)10-12-6-9(11)7-13-10/h6-8H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZRACGGHJRLENM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1C2=NC=C(C=N2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-2-(2-methylpiperidin-1-yl)pyrimidine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{2-Methyl-2-azabicyclo[2.1.1]hexan-1-yl}methanamine dihydrochloride](/img/structure/B2857311.png)

![2-Chloro-1-(3,5-dihydro-2H-pyrido[2,3-f][1,4]oxazepin-4-yl)ethanone](/img/structure/B2857319.png)

![N-[(E)-1-(1-adamantyl)ethylideneamino]-4-methylbenzenesulfonamide](/img/structure/B2857320.png)

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]oxolane-3-carboxamide](/img/structure/B2857321.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide](/img/structure/B2857324.png)

![2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B2857325.png)

![N-[3-(propan-2-yloxy)propyl]-N'-[4-(propan-2-yl)phenyl]ethanediamide](/img/structure/B2857331.png)

![1-N-[3-(diethylamino)propyl]-4-piperidin-1-ylsulfonylbenzene-1,2-diamine](/img/structure/B2857332.png)